molecular formula C31H23NO10 B020581 Cervinomycin A2 monoacetate CAS No. 104015-36-3

Cervinomycin A2 monoacetate

Katalognummer B020581
CAS-Nummer: 104015-36-3
Molekulargewicht: 569.5 g/mol
InChI-Schlüssel: POJSNXOKEPJLSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cervinomycin A2 monoacetate is a natural product that has been isolated from the fermentation broth of Streptomyces sp. It belongs to the family of polyketide macrolides and has been found to possess potent antimicrobial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). In addition to its antibacterial properties, cervinomycin A2 monoacetate has also been shown to exhibit antitumor and immunomodulatory activities.

Wirkmechanismus

The mechanism of action of cervinomycin A2 monoacetate is not fully understood, but it is believed to involve inhibition of bacterial cell wall synthesis. Specifically, cervinomycin A2 monoacetate has been shown to inhibit the activity of the enzyme UDP-N-acetylmuramyl-pentapeptide synthetase, which is involved in the synthesis of the bacterial cell wall. In addition, cervinomycin A2 monoacetate has been shown to induce apoptosis in tumor cells, suggesting that it may have potential as an anticancer agent.
Biochemical and physiological effects:
Cervinomycin A2 monoacetate has been shown to have a number of biochemical and physiological effects. In addition to its antibacterial, antitumor, and immunomodulatory activities, cervinomycin A2 monoacetate has also been shown to have anti-inflammatory activity. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).

Vorteile Und Einschränkungen Für Laborexperimente

Cervinomycin A2 monoacetate has several advantages for laboratory experiments. It is a natural product, which means that it can be readily isolated from fermentation broth or synthesized using simple starting materials. In addition, it has potent antibacterial, antitumor, and immunomodulatory activities, which make it a useful tool for studying these biological processes. However, there are also some limitations to using cervinomycin A2 monoacetate in laboratory experiments. For example, it is a complex molecule, which can make it difficult to synthesize or modify. In addition, it may have off-target effects, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for research on cervinomycin A2 monoacetate. One area of research is the development of new synthetic methods for producing cervinomycin A2 monoacetate and its derivatives. This could lead to the development of new analogs with improved biological activity. Another area of research is the elucidation of the mechanism of action of cervinomycin A2 monoacetate. This could help to identify new targets for antibacterial and anticancer drug development. Finally, there is a need for further studies to evaluate the safety and efficacy of cervinomycin A2 monoacetate in animal models and humans.

Synthesemethoden

The synthesis of cervinomycin A2 monoacetate has been achieved through total synthesis and semi-synthesis. Total synthesis involves the construction of the entire molecule from simple starting materials, while semi-synthesis involves the modification of a natural product to produce a derivative. The total synthesis of cervinomycin A2 monoacetate has been achieved by several research groups, including the group of K. C. Nicolaou at the Scripps Research Institute. The semi-synthesis of cervinomycin A2 monoacetate has been achieved by the group of T. Nakamura at Osaka University, who modified cervinomycin A2 to produce cervinomycin A2 monoacetate.

Wissenschaftliche Forschungsanwendungen

Cervinomycin A2 monoacetate has been the subject of extensive scientific research due to its potent antibacterial, antitumor, and immunomodulatory activities. Its antibacterial activity has been studied against a wide range of Gram-positive bacteria, including Cervinomycin A2 monoacetate and VRE. In addition, its antitumor and immunomodulatory activities have been studied in vitro and in vivo, with promising results.

Eigenschaften

IUPAC Name

(23,24-dimethoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23NO10/c1-13(33)41-28-21-14(9-15-12-31(2)32(7-8-40-31)30(37)22(15)28)5-6-16-23(21)27(36)24-25(34)17-10-19(38-3)20(39-4)11-18(17)42-29(24)26(16)35/h5-6,9-11H,7-8,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJSNXOKEPJLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C2C(=CC3=C1C(=O)N4CCOC4(C3)C)C=CC5=C2C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23NO10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908720
Record name 11,12-Dimethoxy-3a-methyl-8,14,15,17-tetraoxo-1,2,3a,4,8,14,15,17-octahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinolin-16-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cervinomycin A2 monoacetate

CAS RN

104015-36-3
Record name Cervinomycin A2 monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104015363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,12-Dimethoxy-3a-methyl-8,14,15,17-tetraoxo-1,2,3a,4,8,14,15,17-octahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinolin-16-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.